1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one primarily targets the dopamine D2 receptors in the central nervous system. These receptors play a crucial role in modulating neurotransmission, influencing mood, behavior, and cognition. By binding to these receptors, 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one can alter the dopaminergic signaling pathways, which are often implicated in various neurological and psychiatric disorders .
Mode of Action
The interaction of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one with dopamine D2 receptors involves competitive inhibition. The compound binds to the receptor sites, preventing dopamine from attaching and activating the receptor. This inhibition leads to a decrease in dopaminergic activity, which can help in conditions characterized by excessive dopamine levels, such as schizophrenia and bipolar disorder .
Biochemical Pathways
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one affects several biochemical pathways, primarily those involving dopamine. By inhibiting dopamine D2 receptors, the compound reduces the downstream signaling of the cAMP pathway, which is crucial for various cellular processes. This reduction in cAMP levels can lead to decreased neuronal excitability and altered neurotransmitter release, impacting mood and behavior .
Pharmacokinetics
The pharmacokinetics of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with a bioavailability influenced by its lipophilicity. It is distributed widely in the body, crossing the blood-brain barrier to reach its central nervous system targets. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, and the metabolites are excreted via the kidneys. These pharmacokinetic properties ensure that 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one maintains effective concentrations in the brain to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one include reduced dopaminergic activity, leading to decreased neuronal excitability and stabilization of mood and behavior. This can result in the alleviation of symptoms associated with disorders like schizophrenia, such as hallucinations and delusions, and mood stabilization in bipolar disorder .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy. Additionally, interactions with other medications can alter its metabolism, leading to either enhanced or reduced effects .
: Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst.
Biginelli Reaction: This multicomponent reaction is used to synthesize benzothiazole derivatives by combining urea, aldehydes, and β-keto esters.
Microwave Irradiation: This method accelerates the reaction process and improves yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities.
Piperazine Derivatives: Compounds with a piperazine ring are known for their pharmacological properties.
Uniqueness
1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is unique due to its specific combination of a benzothiazole moiety and a piperazine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-11(2)16(21)19-5-7-20(8-6-19)17-18-14-10-12(3)9-13(4)15(14)22-17/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXZFKJVNHWPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.